molecular formula C10H12N5O6P-2 B14130481 Deoxyadenosine-phosphate CAS No. 5704-05-2

Deoxyadenosine-phosphate

Cat. No.: B14130481
CAS No.: 5704-05-2
M. Wt: 329.21 g/mol
InChI Key: KHWCHTKSEGGWEX-RRKCRQDMSA-L
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Description

Deoxyadenosine-phosphate, also known as deoxyadenylic acid, is a nucleotide that plays a crucial role in the structure and function of DNA. It is one of the four building blocks of DNA, where it pairs with deoxythymidine to form the double helix structure. This compound is essential for various biological processes, including DNA replication and repair .

Chemical Reactions Analysis

Types of Reactions: Deoxyadenosine-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 8-oxo-deoxyadenosine, a marker of oxidative DNA damage .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, which are often used as biomarkers in scientific research .

Mechanism of Action

Deoxyadenosine-phosphate exerts its effects primarily through its incorporation into DNA. During DNA replication, it pairs with deoxythymidine to form the double helix structure. This process is facilitated by DNA polymerase enzymes . Additionally, this compound analogs can inhibit reverse transcriptase, making them effective in antiviral therapies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in DNA structure and function. Its ability to form stable base pairs with deoxythymidine and its involvement in critical biological processes such as DNA replication and repair distinguish it from other nucleotides .

Properties

CAS No.

5704-05-2

Molecular Formula

C10H12N5O6P-2

Molecular Weight

329.21 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/p-2/t5-,6+,7+/m0/s1

InChI Key

KHWCHTKSEGGWEX-RRKCRQDMSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O

Origin of Product

United States

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